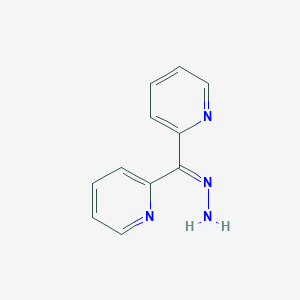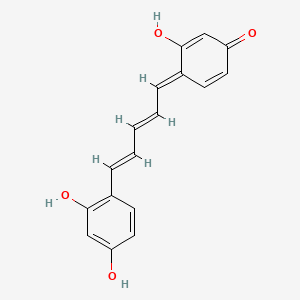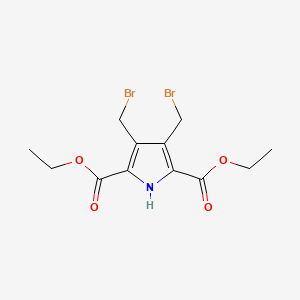
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two bromomethyl groups attached to the pyrrole ring, along with two ester groups
准备方法
The synthesis of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of a suitable pyrrole precursor. One common method involves the bromination of diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted pyrrole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of diols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, along with catalysts such as palladium on carbon for hydrogenation reactions .
科学研究应用
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.
作用机制
The mechanism of action of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of substituted pyrrole derivatives, which can exhibit a range of biological activities .
相似化合物的比较
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate can be compared with other similar compounds, such as:
3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups but is based on a furazan ring.
Diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate: This precursor lacks the bromomethyl groups and is used in the synthesis of the target compound.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
78633-82-6 |
|---|---|
分子式 |
C12H15Br2NO4 |
分子量 |
397.06 g/mol |
IUPAC 名称 |
diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H15Br2NO4/c1-3-18-11(16)9-7(5-13)8(6-14)10(15-9)12(17)19-4-2/h15H,3-6H2,1-2H3 |
InChI 键 |
GIQWKEFGRGZHAK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(N1)C(=O)OCC)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


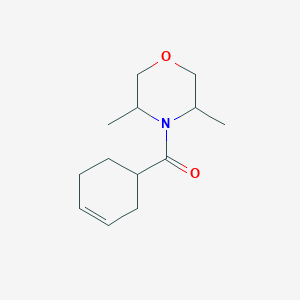

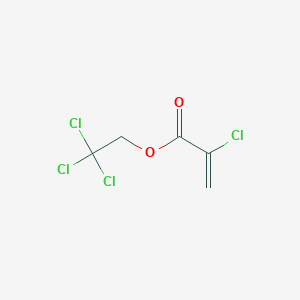
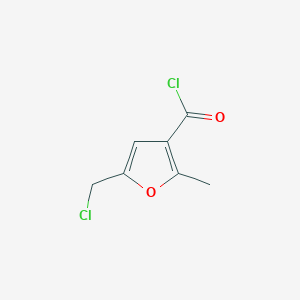

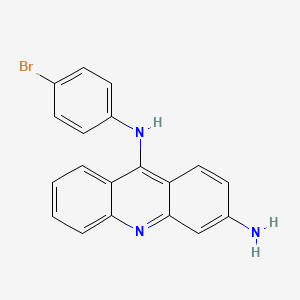
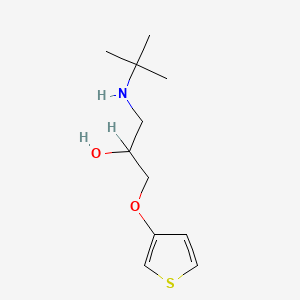

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
